2-(Aminomethyl)-6-methylpyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(aminomethyl)-6-methylpyridin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4,8H2,1H3,(H2,9,10) |
InChI Key |
RQFIGLCHNTXCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CN)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminomethyl 6 Methylpyridin 4 Amine and Its Analogues
Direct Synthesis Routes for 2-(Aminomethyl)-6-methylpyridin-4-amine
Direct and high-yield synthesis of this compound is not extensively documented, often requiring multi-step sequences that build the molecule by functionalizing a simpler pyridine (B92270) core. A plausible synthetic strategy involves a sequence of functional group introductions and transformations, starting from a readily available precursor.
One logical approach begins with a 2,6-disubstituted pyridine and introduces the C4-amino group late in the sequence. For instance, a route could start with 2-methyl-6-(chloromethyl)pyridine. This intermediate can be converted to 2-cyano-6-methylpyridine, which upon reduction, yields 2-(aminomethyl)-6-methylpyridine. The critical step is the subsequent introduction of the amino group at the C4 position. This can be achieved through a nitration reaction, followed by reduction. A similar strategy has been successfully employed for the synthesis of 4-amino-2,6-dichloropyridine, where 2,6-dichloropyridine (B45657) was nitrated and then reduced with iron in acetic acid to produce the desired 4-amino product. researchgate.net
Alternatively, a precursor like 2-cyano-4-methyl pyridine can be hydrogenated to form 2-aminomethyl-4-methyl pyridine. prepchem.com The challenge then becomes the selective introduction of an amino group at the 6-position and subsequent amination at the 4-position, which can be complex due to competing reactions.
A conceptual multi-step synthesis for the target compound is outlined below:
Starting Material: 2,6-Lutidine (2,6-dimethylpyridine).
Selective Oxidation: Mono-oxidation of one methyl group to form (6-methylpyridin-2-yl)methanol.
Halogenation: Conversion of the alcohol to a chloromethyl group, yielding 2-(chloromethyl)-6-methylpyridine.
Cyanation: Substitution of the chloride with a cyanide group to give 6-methylpyridine-2-carbonitrile.
C4-Nitration: Introduction of a nitro group at the electron-deficient C4 position.
Simultaneous Reduction: Catalytic hydrogenation to concurrently reduce the nitrile to an aminomethyl group and the nitro group to an amino group, yielding the final product.
This proposed route highlights the necessity of controlling regioselectivity at each stage to achieve the desired substitution pattern.
Strategies for the Preparation of Substituted Aminomethyl-pyridine Derivatives
The synthesis of aminomethyl-pyridine derivatives often involves either the reduction of a cyanopyridine precursor or the aminomethylation of a pyridine ring.
A common and effective method is the catalytic hydrogenation of a nitrile group. For example, 2-aminomethyl-4-methyl pyridine is prepared by hydrogenating 2-cyano-4-methyl pyridine using a Raney Nickel catalyst in a methanolic ammonia (B1221849) solution. prepchem.com This method is widely applicable for converting pyridyl nitriles to their corresponding aminomethyl derivatives.
Another powerful technique is the Mannich reaction, which introduces an aminomethyl group onto a suitable substrate. In one study, a dihydropyridine (B1217469) salt was shown to react under Mannich conditions with primary amines and formaldehyde (B43269) to generate complex bicyclic structures containing an aminomethylated pyridine core. nih.gov This demonstrates a strategy for incorporating the aminomethyl fragment onto a pre-formed ring system.
A versatile two-step process for preparing 2-aminomethylpyridine derivatives involves an initial reaction of a 2-substituted pyridine with a nitroalkane, such as nitromethane, in the presence of a base. This yields a 2-nitromethylpyridine intermediate. The subsequent step is the hydrogenation of this intermediate in the presence of a catalyst and an acid to furnish the final 2-aminomethylpyridine derivative. rsc.org This method is particularly useful for creating derivatives with various substituents on the pyridine ring. rsc.org
The table below summarizes these strategies.
Interactive Table: Synthetic Strategies for Aminomethyl-Pyridine Derivatives| Strategy | Key Reaction | Starting Material Example | Product Example | Reference |
| Nitrile Reduction | Catalytic Hydrogenation | 2-Cyano-4-methyl pyridine | 2-(Aminomethyl)-4-methylpyridine | prepchem.com |
| Mannich Reaction | Aminomethylation | 1,4-Dihydropyridine Salt | 2-Alkylamino-4-(dicyanomethylene)-3,7-diazabicyclo[3.3.1]non-2-ene | nih.gov |
| Nitroalkane Addition | Henry Reaction followed by Reduction | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | rsc.org |
Catalytic Systems Utilized in Aminomethyl-pyridine Synthesis
Catalysis is fundamental to the efficient and selective synthesis of substituted pyridines. Different catalytic systems are employed depending on the desired transformation, such as amination, C-H functionalization, or reduction.
For Amination Reactions: Copper-based catalysts have proven effective for the amination of halopyridines. A system using copper(I) oxide (Cu₂O) with N,N'-dimethylethylenediamine (DMEDA) as a ligand in ethylene (B1197577) glycol can efficiently catalyze the reaction between bromopyridines and aqueous ammonia to produce aminopyridines in high yields. rsc.org This method is tolerant of various substituents on the pyridine ring. rsc.org
For Nitrile and Nitro Group Reduction: Raney Nickel is a classic and robust catalyst for the hydrogenation of nitriles to primary amines, as seen in the synthesis of 2-aminomethyl-4-methyl pyridine. prepchem.com Palladium on carbon (Pd/C) is also highly effective and is commonly used for the reduction of nitro groups to amines, a key transformation in synthesizing aminopyridines from nitropyridine precursors. nih.gov
For Pyridine Ring Synthesis and Functionalization: Zeolite catalysts, such as ZSM-5, are used in the gas-phase synthesis of the pyridine core itself from simple molecules like aldehydes and ammonia. nih.gov Modified zeolites, for example, those containing cobalt (CoZSM-5), can improve the yield and selectivity of pyridine base synthesis. nih.gov For direct functionalization, dual catalytic systems like Nickel/Lewis acid have been developed for the C4-selective alkylation of pyridines, where a bulky Lewis acid sterically directs the functionalization away from the ortho positions. google.com
The table below details some of the catalytic systems.
Interactive Table: Catalytic Systems in Pyridine Synthesis| Catalyst System | Reaction Type | Substrate Example | Product Example | Reference |
| Cu₂O / DMEDA | Amination | 2-Bromopyridine | 2-Aminopyridine (B139424) | rsc.org |
| Raney Nickel | Nitrile Hydrogenation | 2-Cyano-4-methyl pyridine | 2-(Aminomethyl)-4-methylpyridine | prepchem.com |
| Pd/C, Air/H₂ | Oxidation/Debenzylation | Dihydropyridine | Substituted Pyridine | nih.gov |
| CoZSM-5 Zeolite | Pyridine Synthesis | Aldehydes + Ammonia | Pyridine Bases | nih.gov |
Precursor Chemistry and Intermediate Transformations for Pyridinamine Scaffolds
The construction of the target pyridinamine scaffold relies heavily on the strategic synthesis of key precursors and their subsequent transformations. The pyridine ring itself can be built from acyclic compounds or by modifying other heterocyclic systems.
A notable example involves the synthesis of 2-amino-4-methylpyridine (B118599) from a non-pyridine starting material. In a patented process, ethyl 2-(4-methylfuran) formate (B1220265) undergoes a ring expansion reaction in the presence of formamide (B127407) and ammonia. nih.gov The resulting 2-amino-3-hydroxy-4-methylpyridine intermediate is then subjected to chlorination and subsequent dechlorination to yield the final product. nih.gov This approach cleverly constructs the desired pyridinamine core from a furan (B31954) precursor.
More traditional approaches start with an existing pyridine ring. The synthesis of 2,6-diaminopyridine (B39239) derivatives, for instance, has been identified as a key scaffold for certain biological applications. organic-chemistry.org The synthesis of these compounds often relies on nucleophilic aromatic substitution on dihalopyridines.
Intermediate transformations are crucial for installing the required functional groups in the correct positions. Key transformations include:
Nitrile to Amine: The reduction of a nitrile (cyano group) to a primary amine is a fundamental step for creating the aminomethyl moiety. prepchem.com
Nitro to Amine: The reduction of a nitro group is a standard method for introducing an amino group onto the aromatic pyridine ring. researchgate.net This is often preferred over direct amination, which can lack selectivity.
N-Oxide Chemistry: Pyridine N-oxides are versatile intermediates. They activate the pyridine ring for both electrophilic substitution (at C4) and nucleophilic substitution (at C2 and C6). For example, addition of Grignard reagents to pyridine N-oxides can lead to 2-substituted pyridines. This allows for a different strategic approach to building complexity on the pyridine scaffold.
Comparative Analysis of Synthetic Efficiency and Selectivity
Regioselectivity: The primary challenge in synthesizing polysubstituted pyridines is controlling the position of incoming functional groups.
C-H Functionalization: Direct C-H functionalization is atom-economical but often suffers from selectivity issues. The inherent electronic properties of pyridine direct electrophiles to C3 and C5, and nucleophiles to C2, C4, and C6. Catalytic methods that use directing groups or sterically demanding catalysts are often required to achieve non-native selectivity, such as C4 functionalization. google.com
Pre-functionalized Rings: Using a pre-functionalized starting material (e.g., a halopyridine or a pyridine N-oxide) provides more reliable control over regiochemistry. For instance, synthesizing 4-aminopyridines via nitration of a pyridine N-oxide followed by reduction is often more selective than direct amination of the pyridine itself. researchgate.net
Efficiency:
Catalytic vs. Stoichiometric Reagents: Catalytic methods are generally more efficient and environmentally benign than those requiring stoichiometric reagents. The copper-catalyzed amination of bromopyridines, for example, is more efficient than classical methods that might require harsh conditions or large excesses of reagents. rsc.org
The table below offers a comparative overview of potential synthetic approaches.
Interactive Table: Comparison of Synthetic Approaches to Substituted Pyridinamines| Approach | Key Strategy | Advantages | Disadvantages | Selectivity Control |
| Route A: Functionalization | Start with lutidine, add groups sequentially | Readily available starting material | Long linear sequence, potential for low overall yield | Challenging; requires control over multiple functionalization steps (C-H, nitration) |
| Route B: Ring Construction | Build pyridine ring from acyclic/furan precursor | Potentially more convergent, avoids some selectivity issues | May require more complex initial steps and specialized reagents | High; selectivity is built into the ring-forming reaction itself nih.gov |
| Route C: N-Oxide Chemistry | Use pyridine N-oxide to direct functionalization | Activates specific positions (C2, C4) for different reagents | Adds steps for N-oxide formation and potential removal | Good; C4 for electrophiles, C2 for nucleophiles |
Advanced Spectroscopic and Structural Characterization of 2 Aminomethyl 6 Methylpyridin 4 Amine
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis
A detailed analysis using Infrared (IR) and Raman spectroscopy would be essential for identifying the functional groups and analyzing the bond structures of 2-(Aminomethyl)-6-methylpyridin-4-amine.
Expected characteristic vibrational modes would include:
N-H Stretching: Two primary amine groups (the 4-amino and the aminomethyl group) would be expected to show N-H stretching vibrations, typically in the 3500-3200 cm⁻¹ region. Primary amines characteristically exhibit two bands in this region corresponding to symmetric and asymmetric stretching. wpmucdn.com
C-H Stretching: Aromatic C-H stretching from the pyridine (B92270) ring would appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl (CH₃) and methylene (B1212753) (CH₂) groups would be observed in the 3000-2850 cm⁻¹ range.
N-H Bending: The scissoring vibration of the primary amine groups would be visible in the 1650-1580 cm⁻¹ region. wpmucdn.com
C=C and C=N Stretching: The pyridine ring would exhibit characteristic stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹.
C-N Stretching: The stretching of the aromatic carbon to amine nitrogen and the aliphatic carbon to amine nitrogen would be found in the 1350-1250 cm⁻¹ region.
However, a thorough search of scientific databases reveals no experimentally recorded IR or Raman spectra specifically for this compound. While spectra for isomers like 2-amino-6-methylpyridine (B158447) and 2-amino-4-methylpyridine (B118599) are available, these cannot be used to accurately represent the vibrational profile of the target compound due to differences in substituent positions and their influence on the molecule's symmetry and electronic distribution. nih.govresearchgate.netnist.govicm.edu.pl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural elucidation of organic molecules. For this compound, a detailed NMR analysis would provide a complete assignment of all proton and carbon environments.
Hypothetical NMR Data Interpretation:
¹H NMR:
Aromatic Protons: Two distinct signals would be expected for the two protons on the pyridine ring. Their chemical shifts and coupling patterns would confirm the 2,4,6-substitution pattern.
Amine Protons: Broad singlets corresponding to the protons of the 4-amino and aminomethyl groups would be observed. The chemical shift would vary depending on the solvent and concentration.
Methylene Protons: A singlet or a doublet (if coupled to the adjacent NH₂) for the -CH₂- group of the aminomethyl substituent.
Methyl Protons: A sharp singlet for the methyl group at the 6-position.
¹³C NMR:
Six distinct signals would be expected for the six carbon atoms of the pyridine ring, with chemical shifts indicating their electronic environment (e.g., carbons attached to nitrogen or amino groups would be significantly shifted).
One signal for the methylene carbon of the aminomethyl group.
One signal for the methyl carbon.
Despite the clear predictive value of NMR, no experimental ¹H or ¹³C NMR spectra for this compound have been published. Data is available for numerous isomers, including 2-amino-6-methylpyridine chemicalbook.comrsc.org, 4-methylpyridin-2-amine chemicalbook.com, and 4-(aminomethyl)pyridine (B121137) chemicalbook.com, but the unique electronic effects of the substituent arrangement in the target molecule mean this data cannot be reliably extrapolated.
Mass Spectrometry Techniques for Molecular Ion Identification and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
For this compound (C₇H₁₁N₃), the expected molecular ion peak [M]⁺ would be at m/z 137.10. High-resolution mass spectrometry would confirm the elemental formula. Electron ionization (EI) would likely induce characteristic fragmentation pathways, such as:
Loss of an amino group (-NH₂) or ammonia (B1221849) (-NH₃).
Alpha-cleavage, leading to the loss of the •CH₂NH₂ radical, which is a common fragmentation pathway for benzylamine-type structures.
Fission of the pyridine ring.
A search of mass spectrometry databases shows data for related compounds. For instance, mass spectra exist for 2-(aminomethyl)-6-methylpyridine (m/z 122) researchgate.net and 2-amino-6-methylpyridine (m/z 108). nih.govnist.gov The predicted collision cross section for the isomer 4-(aminomethyl)-6-methylpyridin-2-amine (B2404628) [M+H]⁺ is 128.0 Ų. uni.lu However, no experimental mass spectrum or detailed fragmentation analysis for this compound is currently available.
X-ray Crystallography for Precise Solid-State Structure Determination and Conformation
Single-crystal X-ray crystallography provides the most precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
An X-ray crystal structure of this compound would definitively confirm its molecular conformation and reveal the supramolecular architecture. It would be expected to show extensive hydrogen bonding involving the two primary amine groups and the pyridine nitrogen atom, likely forming complex networks such as dimers or sheets.
While crystal structures for related aminopyridine derivatives have been reported, such as for 2-amino-6-methylpyridine researchgate.net and salts of 2-amino-4-methylpyridine researchgate.net, no crystallographic data exists for this compound itself. The specific packing and hydrogen bonding network would be unique to this compound's particular arrangement of functional groups.
Photoelectron Spectroscopy for Electronic Structure and Ionization Energy Analysis
Photoelectron spectroscopy (PES) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. This analysis provides experimental values for ionization energies, which correspond to the energies of molecular orbitals.
A PES study of this compound would provide valuable insight into its electronic properties, including the energies of the nitrogen lone pairs and the pyridine ring's π-orbitals. This data is crucial for understanding the molecule's reactivity and for benchmarking quantum chemical calculations.
Research has been conducted on the photoelectron spectra of related radical species derived from compounds like 2-aminomethyl-6-methylpyridine to understand substituent effects on ionization energy. researchgate.net However, there are no published photoelectron spectra for the neutral parent compound this compound.
Computational and Theoretical Studies of 2 Aminomethyl 6 Methylpyridin 4 Amine
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. researchgate.net An MEP map for 2-(Aminomethyl)-6-methylpyridin-4-amine would illustrate the electron density distribution, with color-coding indicating regions of positive and negative electrostatic potential. Typically, red areas signify regions of high electron density (nucleophilic sites), while blue areas indicate electron-deficient regions (electrophilic sites). For aminopyridine derivatives, the nitrogen atoms of the pyridine (B92270) ring and the amino groups are generally expected to be the most electron-rich regions, making them susceptible to electrophilic attack.
Ligand Chemistry and Coordination Applications of Aminomethyl Pyridines
Chelation Properties of Aminomethyl-pyridine Ligands
The chelation properties of aminomethyl-pyridine ligands are primarily defined by their ability to act as bidentate N,N-donors. The ligand 2-(aminomethyl)pyridine (AMPy), a close structural relative of the title compound, coordinates with metal ions through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aminomethyl group. jlu.edu.cn This arrangement forms a stable five-membered ring with the metal center, a thermodynamically favored conformation.
The stability of the resulting metal complexes can be enhanced by increasing the rigidity of the ligand structure. Incorporating the ligand framework into a more rigid structure, such as a cycloalkane or another aromatic ring, can lead to improved thermodynamic stability of the metal complex. mdpi.com For instance, pentadentate ligands built on a 2-aminomethylpiperidine structure, which has a saturated ring, form highly stable Mn(II) complexes. mdpi.com While the pyridine ring in aminomethyl-pyridines already provides a degree of rigidity, this principle highlights a key strategy for designing even more robust chelators.
The stability constants of metal complexes with these ligands are determined through methods like pH potentiometry, which measures the competition for protons between the ligand and the metal ion. For example, equilibrium studies on Mn(II) complexes with pentadentate ligands incorporating similar amine and carboxylate donors show the formation of various species in solution, including ML, MHL, and MH2L, where M is the metal ion and L is the ligand. mdpi.com The pMn value, which indicates the ligand's ability to bind a metal ion at physiological pH, is a critical parameter for assessing chelating efficacy. While Mn(II) complexes of some pentadentate aminomethyl-piperidine ligands show high stability, their pMn values can be lower than those of classic chelators like EDTA. mdpi.com
Table 1: Stability and Protonation Constants of Mn(II) Complexes with Related Polydentate Ligands
| Ligand | log KML | pMn |
|---|---|---|
| AMPTA | 14.00 | 7.89 |
| AMPDA-HB | 12.87 | 7.07 |
| DPAMeA | 12.87 | 7.44 |
| DPAPhA | 12.42 | 7.20 |
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with aminomethyl-pyridine ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. For example, a novel zinc complex, [Zn(AMPy)2(OAc)]2[Zn(OAc)4], was synthesized using the ligand 2-(aminomethyl)pyridine (AMPy). jlu.edu.cn In a more general approach, complexes of various transition metals (such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)) with aminopyridine ligands can be prepared by mixing the metal chloride or acetate (B1210297) salt with the ligand in variable stoichiometric ratios in an ethanol (B145695) solution, often followed by heating under reflux to facilitate the reaction. sjpas.comekb.eg The resulting solid complexes are then filtered, washed, and can be recrystallized. sjpas.com
The characterization of these complexes relies on a suite of analytical and spectroscopic techniques to determine their structure, composition, and properties.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. jlu.edu.cnnsf.gov For instance, this technique was used to identify the dimeric structure of two aminopyridine iron(II) complexes. nsf.gov
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N bond in the pyridine ring and the N-H bonds of the amino group upon complexation indicates their involvement in bonding to the metal ion. sjpas.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the complexes in solution. sjpas.comrsc.org For paramagnetic complexes, techniques like the Evans method can be used to determine the magnetic susceptibility and thus the spin state of the metal ion. nsf.gov
UV-Vis Spectroscopy: Electronic spectra provide information about the d-d transitions of the metal ion and charge-transfer bands, which helps in deducing the coordination geometry of the complex. mdpi.com
Mass Spectrometry: This technique confirms the molecular weight of the synthesized ligands and complexes. sjpas.com
Table 2: Spectroscopic Data for a Related 2-Amino-6-methylpyridinium Crystal
| Technique | Observation | Interpretation |
|---|---|---|
| FT-IR | Characteristic peaks confirm functional groups. | Confirms chemical composition. |
| Laser Raman | Vibrational modes identified. | Corroborates FT-IR data. |
| UV-Vis-NIR | UV cut-off at 300 nm. | Indicates a wide transparency window. |
| Photoluminescence | Excitation at 386 nm, emission at 460 nm. | Identifies luminescent properties. |
Design Principles for Multidentate Ligands Incorporating the Aminomethyl-pyridine Moiety
The aminomethyl-pyridine moiety serves as a valuable building block for constructing more complex multidentate ligands with tailored properties. The design principles for these ligands revolve around enhancing stability, introducing specific functionalities, and controlling the coordination environment of the metal center.
Increasing Denticity and Preorganization: A key principle is to link multiple aminomethyl-pyridine units or attach additional donor groups (e.g., carboxylates, phenolates, or other heterocycles) to the primary scaffold. This increases the denticity of the ligand, leading to more stable complexes due to the chelate effect. For example, ligands based on a bis(2-picolyl)amine (bpa) core, which contains two pyridylmethyl groups, can be functionalized with amino acids to create ligands that coordinate to metals with either 1:1 or 1:2 (metal:ligand) stoichiometry. rsc.org
Controlling Ligand Rigidity: The rigidity of the ligand backbone is crucial for preorganizing the donor atoms for metal binding, which minimizes the entropic penalty upon complexation. mdpi.com Incorporating rigid units like aromatic rings or using sterically bulky substituents can lock the ligand into a conformation that is ideal for chelation, thereby enhancing complex stability. mdpi.com
Tuning Electronic Properties: The electronic properties of the ligand can be fine-tuned by adding electron-donating or electron-withdrawing groups to the pyridine ring or the amino group. This modification can influence the Lewis basicity of the donor atoms, affecting the stability of the metal complex and the redox potential of the metal center. Such tuning is critical for applications in catalysis, where the electronic environment of the metal catalyst must be optimized. For instance, in aminopyridine iron(II) complexes used for polymerization, substituting the amino carbon with a t-butyl group instead of an ethyl group increases the observed polymerization rate, likely due to enhanced electron donation. nsf.gov
Metal-Mediated Synthesis: Transition metal ions can themselves be used as templates to synthesize novel and complex ligands that are otherwise difficult to prepare. In a process known as metal-mediated or metal-promoted synthesis, a coordinated ligand can be activated to undergo reactions like aromatic ring amination. ias.ac.in For example, coordinated 2-(phenylazo)pyridine (B13924361) can react with aminopyridines, leading to the fusion of the amine onto the phenyl ring, creating new, extended tridentate N,N,N-donor ligands. ias.ac.in The choice of the metal mediator can control the regioselectivity of such reactions. ias.ac.in
Application in Selective Metal Ion Adsorption and Separation Technologies
The strong chelating ability of the nitrogen donor atoms in the aminomethyl-pyridine structure makes these compounds and their derivatives excellent candidates for use in selective metal ion adsorption and separation. These technologies are crucial for environmental remediation, hydrometallurgy, and analytical preconcentration.
Amine-functionalized materials are widely recognized for their excellent ability to adsorb heavy metal ions from aqueous solutions. mdpi.com The nitrogen atoms act as Lewis basic sites that can coordinate with metal ions. The aminomethyl-pyridine moiety provides two such sites in a pre-organized geometry, enhancing both capacity and selectivity compared to simple amines. Derivatives of 2,6-diaminopyridine (B39239) have been investigated as extractants for d-electron metal ions like Cu(II), Ni(II), Co(II), and Zn(II) from aqueous solutions through solvent extraction. nih.gov
A powerful strategy for achieving high selectivity is the use of ion-imprinted polymers (IIPs). nih.govmdpi.com In this technique, a functional monomer containing a chelating group—such as an aminopyridine derivative—is polymerized around a target metal ion (the template). After polymerization, the template ion is removed, leaving behind cavities that are specifically shaped for and chemically complementary to the target ion. This results in a material with a high affinity and selectivity for rebinding that specific ion from a mixture. nih.gov
The mechanism of adsorption often involves chemisorption, where a chemical bond is formed between the metal ion and the nitrogen donors of the ligand. nih.gov In acidic solutions, the amino groups can become protonated (-NH3+), making them effective for binding anionic metal complexes, such as [PdCl4]2-, through electrostatic attraction. researchgate.net This principle was demonstrated with an amine-functionalized metal-organic framework (UiO-66-NH2), which showed very high selectivity for Pd(II) over other metal ions. researchgate.net
Table 3: Adsorption Performance of Amine-Functionalized Materials for Metal Ions
| Adsorbent Material | Target Ion | Key Mechanism | Maximum Adsorption Capacity (mg/g) |
|---|---|---|---|
| Cu(II)-imprinted Composite Hydrogel | Cu(II) | Chemisorption / Ion Imprinting | 538 |
| Amine-Modified Passion Fruit Peel | Cr(VI) | Electrostatic Attraction / Reduction | 675.65 |
| UiO-66-NH2 MOF | Pd(II) as [PdCl4]2- | Electrostatic Attraction / Coordination | ~95 (in mixed solution) |
Catalytic Roles of Metal-Aminomethyl-pyridine Complexes
Metal complexes derived from aminomethyl-pyridine and related aminopyridine ligands are increasingly recognized for their catalytic activity in a variety of organic transformations. The ligand scaffold allows for precise tuning of the steric and electronic environment around the metal center, which is essential for optimizing catalytic performance.
Polymerization Catalysis: Iron(II) complexes featuring aminopyridine ligands have been successfully employed as catalysts for Atom Transfer Radical Polymerization (ATRP). nsf.gov These complexes can catalyze the polymerization of styrene (B11656) at elevated temperatures. Research has shown that subtle variations in the ligand structure, such as changing an alkyl substituent on the amino carbon, can significantly impact the observed rate of polymerization, highlighting the importance of ligand design in developing more efficient base-metal ATRP catalysts. nsf.gov
Reduction Reactions: Transition metal complexes can catalyze the reduction of various functional groups. For example, a cobalt complex with a pyridine-amino acid ligand demonstrated excellent catalytic performance in the reduction of 4-nitrophenol (B140041) (4-PNP) to 4-aminophenol (B1666318) (4-PAP), a reaction often used as a benchmark for catalytic activity. researchgate.net
Cross-Coupling Reactions: The pyridine moiety is known to act as an effective directing group in palladium-catalyzed C-H activation and functionalization reactions. mdpi.com While not a direct catalytic role of the complex itself, ligands incorporating the pyridine structure are instrumental in enabling these advanced synthetic transformations.
General Catalysis: A zinc complex containing the 2-(aminomethyl)pyridine ligand has been reported to exhibit catalytic performance, although the specific reaction was not detailed in the available abstract. jlu.edu.cn Generally, aminopyridine complexes of transition metals are explored for catalysis due to the potential for higher activity and selectivity combined with lower costs compared to precious metal catalysts. ekb.eg
The versatility of the aminomethyl-pyridine scaffold in forming catalytically active complexes with a range of transition metals underscores its importance in the ongoing development of new and efficient homogeneous catalysts. researchgate.netmdpi.com
Biological Activity and Mechanistic Insights of 2 Aminomethyl 6 Methylpyridin 4 Amine and Its Derivatives in Vitro and Preclinical in Vivo
Investigations as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, such as GLP-1 and GIP, which are vital for glucose homeostasis. nih.gov Inhibiting DPP-4 prolongs the action of these hormones, making it a key therapeutic strategy for type 2 diabetes. nih.govresearchgate.net A series of novel aminomethyl-pyridine derivatives has been designed and synthesized to explore their potential as DPP-4 inhibitors. nih.govnih.govacs.org
In Vitro Enzymatic Inhibition Assays and Potency Determination
The inhibitory activity of aminomethyl-pyridine derivatives against human DPP-4 was evaluated through in vitro enzymatic assays. nih.gov The inhibition was quantified by monitoring the cleavage of a chromogenic substrate, Gly-Pro-pNA, which results in an increase in absorbance at 405 nm. nih.gov
Initial screening revealed that the substitution pattern on the pyridine (B92270) ring was critical for inhibitory activity, with 5-aminomethyl-pyridines demonstrating high potency. nih.gov Further optimization led to the identification of several compounds with nanomolar inhibitory activity. nih.govnih.gov For instance, substituting a primary amide with a methyl group resulted in a significant improvement in potency. nih.gov An analog featuring a cyano group also showed comparable high potency, a finding supported by studies suggesting that the cyano group can enhance inhibitor activity through interaction with the catalytic serine residue of DPP-4. nih.gov
Key compounds, 4e-2 and 4e-7 , emerged from these studies with IC₅₀ values of 11 nM and 10 nM, respectively, demonstrating potent inhibition of the DPP-4 enzyme. nih.gov
DPP-4 Inhibitory Activity of Selected Aminomethyl-Pyridine Derivatives
| Compound | Structure/Description | DPP-4 IC₅₀ (nM) |
|---|---|---|
| 4e-1 | Primary amide derivative | - |
| 4e-2 | Methyl-substituted derivative of 4e-1 | 11 |
| 4e-7 (5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide) | Cyano-substituted derivative | 10 |
Selectivity Profiling against Closely Related Peptidases (e.g., DPP-8)
A crucial aspect of developing DPP-4 inhibitors is ensuring their selectivity over closely related proteases, such as DPP-8, to minimize potential off-target effects. The most potent aminomethyl-pyridine inhibitors were subsequently evaluated for their activity against DPP-8. nih.govnih.govacs.org
The compound 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide (4e-7) was found to be highly selective. nih.govnih.gov While it potently inhibited DPP-4 with an IC₅₀ of 10 nM, its inhibitory concentration for DPP-8 was 6600 nM, representing a 660-fold selectivity for DPP-4 over DPP-8. nih.govacs.org This high degree of selectivity is a favorable characteristic for a potential therapeutic agent. nih.gov
Selectivity Profile of Compound 4e-7
| Enzyme | IC₅₀ (nM) | Selectivity (DPP-8 IC₅₀ / DPP-4 IC₅₀) |
|---|---|---|
| DPP-4 | 10 | 660-fold |
| DPP-8 | 6600 |
Structure-Activity Relationship (SAR) Studies for DPP-4 Inhibition
Structure-activity relationship (SAR) studies provided clear insights into the molecular features required for potent and selective DPP-4 inhibition by this class of compounds. nih.gov A key discovery was the importance of the aminomethyl group's position on the pyridine ring. nih.govnih.gov Compounds with the aminomethyl group at the β-position (5-position) of the pyridine ring showed significantly higher inhibitory activity compared to those with the group at the α-position. nih.govnih.gov
The optimization process demonstrated that modifications to the amide group at the 2-position of the pyridine ring could substantially influence potency. As noted, replacing a primary amide with a methyl amide or a cyanomethyl amide led to compounds with IC₅₀ values in the low nanomolar range. nih.gov These SAR studies were instrumental in guiding the design from an initial screening hit to highly potent and selective DPP-4 inhibitors like compound 4e-7 . nih.gov
Role as Inducible Nitric Oxide Synthase (iNOS) Modulators
Derivatives of 2-amino-4-methylpyridine (B118599) have been explored as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.govnih.gov Overproduction of nitric oxide by iNOS is implicated in various pathological conditions, making iNOS a target for therapeutic intervention and diagnostic imaging. nih.gov
Analog Design and In Vitro Efficacy against iNOS
Starting from the lead compound 2-amino-4-methylpyridine, which is a non-selective but potent NOS inhibitor, a series of analogues were designed and synthesized. nih.gov Computational analysis suggested that the 6-position of the pyridine ring was the most tolerant for introducing substituents, including those suitable for radiolabeling with PET isotopes like ¹⁸F. nih.gov
In vitro enzyme assays were used to determine the potency and selectivity of these new analogues against iNOS, as well as the constitutive isoforms, eNOS and nNOS. nih.gov Compound 18 emerged as the most potent inhibitor of iNOS, with an IC₅₀ value of 193 nM. nih.gov It also demonstrated a favorable selectivity profile, being approximately 30-fold more selective for iNOS over eNOS and 10-fold selective over nNOS. nih.gov High selectivity for iNOS is desirable to avoid side effects associated with the inhibition of eNOS, such as elevated blood pressure. nih.gov
In Vitro iNOS Inhibition by 2-Amino-4-methylpyridine Analogues
| Compound | iNOS IC₅₀ (nM) | Selectivity (vs. eNOS) | Selectivity (vs. nNOS) |
|---|---|---|---|
| 9 (6-(2-Fluoropropyl)-4-methylpyridin-2-amine) | Less potent than 18 | Less selective than 18 | Less selective than 18 |
| 18 | 193 | ~30-fold | ~10-fold |
| 20 | Less potent than 18 | Less selective than 18 | Less selective than 18 |
Preclinical In Vivo Evaluation for Imaging Applications (e.g., PET Tracers in Animal Models)
The potential of these iNOS inhibitors as imaging agents was evaluated in preclinical animal models using Positron Emission Tomography (PET). nih.govfigshare.com PET is a powerful in vivo imaging technique that allows for the visualization and quantification of biological processes at the molecular level. biospective.comdiva-portal.org
The analogue 6-(2-Fluoropropyl)-4-methylpyridin-2-amine (compound 9) was radiolabeled with fluorine-18 (B77423) to create [¹⁸F]9 and was evaluated as a potential PET tracer for imaging iNOS expression. nih.govnih.govfigshare.com The study was conducted in a mouse model where iNOS expression was induced by lipopolysaccharide (LPS). nih.govfigshare.com
Biodistribution studies showed that the uptake of [¹⁸F]9 was significantly higher in the lungs of LPS-treated mice compared to control mice. nih.govfigshare.com Furthermore, microPET imaging confirmed the accumulation of the radiotracer in the lungs of the LPS-treated animals. nih.gov The specificity of this uptake was demonstrated in a blocking study, where pre-administration of a known iNOS inhibitor reduced the tracer accumulation. nih.govfigshare.com The increased iNOS expression in the lung tissue of treated mice was also verified by Western blot analysis. nih.gov These collective findings suggest that [¹⁸F]9 is a promising PET tracer for the non-invasive imaging of iNOS activation in vivo. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for iNOS Modulation
The structural framework of 2-aminopyridine (B139424) and its derivatives is a key area of investigation for the development of nitric oxide synthase (NOS) inhibitors. researchgate.netnih.gov The high selectivity of certain aminopyridine inhibitors for inducible nitric oxide synthase (iNOS) over endothelial (eNOS) and neuronal (nNOS) isoforms is often linked to the increased length and conformational rigidity of their hydrocarbon skeletons. mdpi.com
Early structure-activity relationship (SAR) studies on various aminopyridine-containing compounds have provided valuable insights. For instance, in the development of non-arginine competitive inhibitors, the conversion of an acetamidine-based iNOS inhibitor to a more nNOS-selective compound was achieved by removing a single methylene (B1212753) group. nih.gov This highlights the critical role of even minor structural modifications in determining isoform selectivity. nih.gov
Further research has shown that introducing electron-rich bicyclic groups to the aryl portion linked to the aminopyridine, and replacing a piperazine (B1678402) group with a dimethylaminoethyl group, can enhance isoform selectivity for iNOS. nih.gov Similarly, increasing the electron density of a central aryl portion through the addition of methoxyl groups has been found to further improve selectivity for nNOS over eNOS. nih.gov The introduction of a second pyridine or aminopyridine ring has also been explored, leading to compounds with significantly high selectivity for nNOS over both eNOS and iNOS, along with improved membrane permeability. nih.gov
In a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, those with electron-releasing groups exhibited better anti-inflammatory effects, which are often linked to iNOS inhibition, than those with electron-withdrawing groups. rsc.org Specifically, a derivative featuring a trimethoxyphenyl group at position 4 of the pyridine ring was identified as the most potent compound in the series. rsc.org The presence of electron-releasing substituents like a pyridine or a chloromethyl group on the pyrimidine (B1678525) skeleton has been shown to enhance anti-inflammatory activity. rsc.org
Conversely, SAR studies on synthetic kynurenines revealed that an amino substitution on the benzene (B151609) ring is crucial for maximal nNOS inhibitory activity. nih.gov These findings underscore the complex interplay between different structural motifs and their influence on the potency and selectivity of NOS inhibition.
Evaluation of Antimicrobial and Antineoplastic Properties of Derivatives
Derivatives of 2-aminopyridine have demonstrated a broad range of biological activities, including antimicrobial and antineoplastic properties. ijpsjournal.com The versatility of the aminopyridine scaffold allows for chemical modifications that can enhance these therapeutic effects. ijpsjournal.com
Antimicrobial Properties:
The antimicrobial potential of aminopyridine derivatives has been evaluated against various pathogens. nih.gov In one study, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and tested for their antimicrobial potency. nih.govnih.gov The results indicated that one particular derivative, compound 2c, exhibited the highest activity against Gram-positive bacteria, especially S. aureus and B. subtilis, with minimum inhibitory concentration (MIC) values of 0.039 ± 0.000 µg·mL⁻¹. nih.gov This suggests that the presence of a cyclohexylamine (B46788) group may be responsible for the observed antimicrobial activity. nih.gov
Another study focusing on imidazopyridine derivatives synthesized from 2,3-diaminopyridine (B105623) found that all the synthesized compounds showed significant antimicrobial effects against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans. researchgate.net One compound, in particular, demonstrated remarkably potent activity against E. coli with a low MIC value of 9.091 µg/mL. researchgate.net
Table 1: Antimicrobial Activity of Selected Aminopyridine Derivatives
| Compound/Derivative | Target Microorganism | Activity/Measurement | Source |
|---|---|---|---|
| Compound 2c (a 2-amino-3-cyanopyridine derivative) | S. aureus, B. subtilis | MIC: 0.039 ± 0.000 µg·mL⁻¹ | nih.gov |
| Imidazopyridine derivative (Compound 3) | E. coli | MIC: 9.091 µg/mL | researchgate.net |
Antineoplastic Properties:
The antineoplastic potential of aminopyridine derivatives has also been an area of active research. nih.gov For instance, certain ammine/amine platinum(II) complexes, which can include heterocyclic amine ligands, have shown significant efficacy against murine leukemia cells, including cisplatin-resistant strains. nih.gov In a homologous series of these complexes, an increase in the alicyclic ring size of the amine ligand correlated with increased potency against both sensitive and resistant leukemia cells, up to the cyclohexylamine derivative. nih.gov These complexes have demonstrated the ability to circumvent acquired resistance, a major challenge in cancer therapy. nih.gov
Furthermore, a series of dihydropyridine (B1217469) derivatives were synthesized and showed antiproliferative potencies in the submicromolar to low micromolar range against various human cancer cell lines. acs.org Biochemical studies suggest that these compounds undergo intracellular oxidation to form pyridine derivatives, which then inhibit topoisomerase II, leading to cell death. acs.org This highlights a potential mechanism for the anticancer activity of these compounds. acs.org
Elucidation of Molecular Mechanisms of Biological Action (e.g., binding interactions)
Understanding the molecular mechanisms through which 2-(aminomethyl)-6-methylpyridin-4-amine and its derivatives exert their biological effects is crucial for rational drug design. A key mechanism of action for many aminopyridine derivatives is the inhibition of nitric oxide synthases (NOS). mdpi.comnih.gov
Molecular docking and dynamics simulations have provided significant insights into the binding interactions of these inhibitors with the NOS active site. nih.govnih.gov It has been proposed that heteroatoms within the linker chains of these inhibitors can greatly stabilize the bound ligand and determine its binding mode. nih.gov Even small isosteric replacements, such as substituting a methylene group (-CH2-) with an amino group (-NH-), can significantly alter the ligand's orientation within the binding pocket. nih.gov
For some inhibitors, the binding is competitive with the natural substrate, L-arginine. mdpi.com The mechanism of this competitive binding by molecules larger than L-arginine has been analyzed using quantum chemical approaches. mdpi.com Docking studies with iNOS have revealed that some derivatives can form strong π-π and π-cation interactions with the protoporphyrin IX cofactor in the active site. nih.gov Specific hydrogen bonds with amino acid residues, such as Tyrosine-347, can also contribute to the inhibitory activity. nih.gov
Beyond NOS inhibition, other mechanisms have been identified. For example, the biological activity of certain 1-nitro acridine (B1665455) derivatives is thought to depend more on their ability to form covalent crosslinks with DNA rather than just their intercalation into the DNA helix. nih.gov In the context of antimicrobial action, docking analyses have been used to support experimental findings and predict the binding potential of aminopyridine derivatives to their microbial targets. nih.govnih.gov
Other Advanced Applications and Functionalization Strategies for Aminomethyl Pyridines
Utilization as Precursors in the Synthesis of Ionic Liquids
Aminomethyl-pyridines can serve as precursors in the synthesis of pyridinium-based ionic liquids (ILs). The nitrogen atom of the pyridine (B92270) ring can be readily quaternized with an alkyl halide to form a pyridinium salt. The resulting cationic pyridinium scaffold, combined with a suitable anion, forms an ionic liquid. The properties of these ILs, such as their melting point, viscosity, and solubility, can be tuned by modifying the substituents on the pyridine ring and by varying the counter-ion. While the direct use of 2-(Aminomethyl)-6-methylpyridin-4-amine in the synthesis of ionic liquids is not extensively documented in publicly available literature, the presence of the amino and aminomethyl groups offers potential for further functionalization of the resulting ionic liquid.
Derivatization Agent in Advanced Analytical Chemistry Methodologies (e.g., LC-ESI-MS/MS, UHPLC)
Derivatization is a crucial strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. Amine-containing compounds like this compound can be employed as derivatization agents, particularly for the analysis of carboxylic acids and other molecules with reactive functional groups. The primary amino groups of the derivatizing agent can react with the target molecules to form a stable amide bond. This derivatization can improve the ionization efficiency of the analyte in techniques like electrospray ionization-mass spectrometry (ESI-MS), leading to lower detection limits. Furthermore, the introduction of the pyridine moiety can alter the chromatographic retention of polar analytes, enabling better separation in reversed-phase liquid chromatography (LC) and ultra-high-performance liquid chromatography (UHPLC). Although specific applications of this compound as a derivatization agent are not widely reported, its structural analogues are utilized for this purpose.
Polymer Functionalization and Applications in Material Science
The primary amino groups in this compound provide reactive sites for the functionalization of polymers. This compound can be grafted onto polymer backbones containing suitable functional groups, such as carboxylic acids, esters, or halides, through amide or amine linkages. This functionalization can impart new properties to the polymer, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions. Pyridine-functionalized polymers have applications in areas such as catalysis, as supports for metal catalysts, and in the development of materials with specific surface properties.
Development of Fluorescent Probes Incorporating Pyridinamine Scaffolds
The pyridinamine scaffold is a key component in the design of fluorescent probes for the detection of various analytes. The fluorescence properties of these probes can be modulated by the substituents on the pyridine ring and their interaction with the target analyte. While specific fluorescent probes based on the this compound structure are not prominently described in the literature, the general principles of pyridinamine-based probe design suggest its potential in this area. The amino groups can act as recognition sites for specific analytes, and their binding can lead to a change in the fluorescence emission of the molecule, enabling the detection and quantification of the target species.
Future Perspectives and Emerging Research Avenues for 2 Aminomethyl 6 Methylpyridin 4 Amine
Advancements in Stereoselective and Green Synthetic Methodologies
The development of efficient and sustainable synthetic routes is paramount for the future utility of 2-(Aminomethyl)-6-methylpyridin-4-amine. Current methodologies for similar compounds often rely on multi-step processes that may not be environmentally benign. Future research is expected to focus on stereoselective and green chemistry approaches.
Stereoselective Synthesis: The presence of a stereocenter in many biologically active molecules underscores the importance of stereoselective synthesis. For aminomethylpyridines, achieving high enantiomeric purity is crucial for potential pharmaceutical applications. Future synthetic strategies could involve:
Catalytic Asymmetric Hydrogenation: The reduction of a corresponding cyanopyridine precursor using chiral catalysts could provide a direct route to an enantiomerically enriched product.
Chiral Auxiliaries: The use of chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions is a well-established strategy that could be adapted for this compound.
Enzymatic Resolution: Biocatalytic methods, employing enzymes like lipases or proteases, could be explored for the kinetic resolution of a racemic mixture of this compound or its precursors.
Green Synthetic Methodologies: The principles of green chemistry are increasingly integral to modern chemical synthesis. mdpi.com For this compound, future research could explore:
One-Pot Reactions: Designing a synthesis that combines multiple steps into a single operation would reduce solvent waste, energy consumption, and purification efforts. nih.gov A one-step synthesis of aminopyridine from cyanopyridine has been reported using sodium tungstate (B81510) as a catalyst in an aqueous solution of sodium hypochlorite. google.com
Use of Greener Solvents: Replacing traditional volatile organic compounds with water, supercritical fluids, or bio-based solvents would significantly improve the environmental footprint of the synthesis. ijcrcps.com
Catalyst-Free Reactions: Investigating reaction conditions that proceed efficiently without the need for a catalyst, such as heating with excess amines, could offer a simpler and more sustainable synthetic route. nih.gov
Microwave or Ultrasound-Assisted Synthesis: These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. ijcrcps.com
A comparative table of potential synthetic methods is presented below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Stereoselective Catalysis | High enantiomeric purity, atom economy. | Development of novel chiral catalysts. |
| Green Solvents | Reduced environmental impact, improved safety. | Solubility and reactivity studies in green solvents. |
| One-Pot Synthesis | Increased efficiency, reduced waste. | Tandem reaction design and optimization. |
| Energy-Efficient Methods | Lower energy consumption, faster reactions. | Application of microwave or ultrasound irradiation. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Compound Design: Generative AI models can design novel molecules with desired properties from scratch. sciencedaily.com By inputting the core structure of this compound, AI algorithms could generate a library of derivatives with potentially enhanced biological activity, improved selectivity, or more favorable pharmacokinetic profiles. These models can learn from vast datasets of known chemical structures and their properties to propose new molecules that are synthetically accessible. arxiv.orgresearchgate.net
Property Prediction: ML models can be trained to predict a wide range of properties for new compounds, significantly reducing the need for laborious and expensive experimental testing. For this compound and its derivatives, ML could be used to predict:
Physicochemical Properties: Solubility, lipophilicity, and melting point.
Biological Activity: Binding affinity to specific protein targets, potential toxicity, and metabolic stability. nih.govnih.gov
Spectroscopic Data: Predicting NMR and IR spectra to aid in structural elucidation.
A study on pyridine (B92270) derivatives has already demonstrated the successful use of Genetic Algorithm-Multiple Linear Regression (GA-MLR) to predict thermodynamic properties. researchgate.net A similar approach could be applied to a dataset of aminomethylpyridines to build predictive models for this compound.
Exploration of Novel Therapeutic Targets and Biomedical Applications
Pyridine and its derivatives are integral scaffolds in a vast number of FDA-approved drugs, highlighting their therapeutic potential. lifechemicals.comnih.gov The unique combination of functional groups in this compound suggests it could be a valuable building block for new therapeutic agents.
Potential Therapeutic Targets: The aminopyridine core is known to interact with a variety of biological targets. Future research should focus on screening this compound and its derivatives against a panel of disease-relevant targets, including:
Kinases: Many kinase inhibitors feature a pyridine core. The compound could be investigated for its potential to inhibit kinases involved in cancer or inflammatory diseases.
G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, screening against various GPCRs could uncover novel activities.
Ion Channels: Substituted aminopyridines have shown activity as ion channel modulators, suggesting a potential role in neurological disorders. genome.jp
Enzymes: The compound could be evaluated as an inhibitor of enzymes implicated in various diseases, such as nitric oxide synthase. nih.gov
A series of 4-aminopyridine (B3432731) derivatives have been designed and synthesized as potential neuroprotective agents for Parkinson's disease. nih.gov
Biomedical Applications: Beyond direct therapeutic use, this compound could find applications in other biomedical areas:
Drug Delivery: The amino groups could be functionalized to attach to drug delivery systems, such as polymers or nanoparticles, for targeted delivery of therapeutic agents.
Bioimaging: The pyridine ring can be modified to create fluorescent probes for imaging biological processes.
Biomaterials: The compound could be incorporated into biomaterials to impart specific properties, such as antimicrobial activity or improved biocompatibility.
Development of Hybrid Materials and Nanocomposites Utilizing Aminomethyl-pyridines
The functional groups on this compound make it an attractive candidate for incorporation into hybrid materials and nanocomposites, creating new materials with tailored properties.
Hybrid Materials: The amino groups can form covalent or non-covalent bonds with inorganic components, such as silica (B1680970) or metal oxides, to form organic-inorganic hybrid materials. These materials could find applications in:
Catalysis: Immobilizing the aminopyridine onto a solid support could create a recyclable catalyst for various organic transformations. researchgate.net
Sensors: The interaction of the pyridine nitrogen or amino groups with specific analytes could be exploited to develop chemical sensors.
Coatings: Incorporation into polymer matrices could lead to functional coatings with enhanced adhesion, corrosion resistance, or antimicrobial properties.
Nanocomposites: The compound could be used to functionalize nanoparticles, such as gold nanoparticles or quantum dots, to create nanocomposites with unique optical, electronic, or biomedical properties. Aminopyridine ligands have been used in the synthesis of coordination polymers. researchgate.net Polymer-based nanocomposite hydrogels are being explored as alternative antimicrobial agents. researchgate.net
Potential in Environmental Remediation and Sustainable Chemistry
The chemical properties of this compound suggest its potential use in addressing environmental challenges and advancing sustainable chemistry.
Environmental Remediation: The amino and pyridine nitrogen atoms are potential binding sites for heavy metal ions. researchgate.net
Heavy Metal Sequestration: The compound could be immobilized on a solid support, such as silica gel or a polymer resin, to create an adsorbent for the removal of toxic heavy metals like lead, cadmium, and mercury from contaminated water. mdpi.comgoogle.com Peptides containing amino acids have shown promise for heavy metal remediation. mdpi.com
Degradation of Pollutants: The compound could serve as a ligand in catalytic systems designed to break down persistent organic pollutants in wastewater.
Sustainable Chemistry:
Catalysis: As mentioned previously, the compound could be used as a ligand in catalysis, potentially enabling more efficient and selective chemical transformations with reduced waste. researchgate.net Palladium-catalyzed aminations in aqueous conditions at parts-per-million catalyst loadings represent a move towards more sustainable processes. nih.gov
Renewable Feedstocks: While the synthesis of this compound currently relies on petrochemical-based starting materials, future research could explore pathways from renewable feedstocks, further enhancing its green credentials.
The following table summarizes the potential applications of this compound in various fields:
| Field | Potential Application | Key Functional Groups |
| Medicinal Chemistry | Kinase inhibitors, GPCR modulators, neuroprotective agents. | 4-aminopyridine core, aminomethyl group. |
| Materials Science | Hybrid catalysts, chemical sensors, nanocomposites. | Amino groups, pyridine nitrogen. |
| Environmental Science | Heavy metal adsorbents, catalysts for pollutant degradation. | Amino groups, pyridine nitrogen. |
Q & A
Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-6-methylpyridin-4-amine and its analogues?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine derivatives. For example, intermediates like 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine are prepared via reactions in ethanol with magnesium, followed by purification via silica gel chromatography . Deprotection steps (e.g., using aqueous HCl/THF) yield the final amine product, as seen in the synthesis of 6-(2-(2-Fluoroethoxy)propyl)-4-methylpyridin-2-amine (81% yield) . Key steps include:
- Solvent selection : THF or ethanol for optimal reactivity.
- Purification : Column chromatography (silica gel) for isolating intermediates.
- Deprotection : Standard protocols to remove protective groups (e.g., pyrrole groups).
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
- Methodological Answer : 1H NMR and 19F NMR are critical for structural confirmation. For instance, compound 15 ([6-(2-(2-Fluoroethoxy)propyl)-4-methylpyridin-2-amine]) shows distinct chemical shifts: δ 1.25 (d, 3H, CH3), δ 3.60–3.70 (m, 2H, CH2F), and δ 6.30 (s, 1H, pyridine-H) . Purity assessment combines HPLC (for quantitative analysis) and mass spectrometry (to verify molecular weight).
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis of this compound derivatives?
- Methodological Answer : Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches can identify optimal conditions for fluorinated side-chain incorporation (e.g., 6-(3-Fluoropropyl)-4-methylpyridin-2-amine ) by modeling energy barriers . Key steps:
- Virtual screening : Test substituent effects on reaction thermodynamics.
- Feedback loops : Integrate experimental data (e.g., NMR or yield) to refine computational models .
Q. What strategies are effective in resolving contradictions in reaction yields when scaling up pyridine derivative synthesis?
- Methodological Answer : Discrepancies in yields (e.g., 31% for compound 14 vs. 81% for compound 15 ) often arise from solvent polarity, temperature control, or purification efficiency. Mitigation strategies include:
- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent ratio, catalyst loading).
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Scale-adjusted purification : Optimize column chromatography gradients for larger batches.
Q. How to design experiments to evaluate the inhibitory activity of this compound analogues on biological targets?
- Methodological Answer : For targets like inducible nitric oxide synthase (iNOS):
- Structure-activity relationship (SAR) : Synthesize analogues with varied substituents (e.g., fluorinated alkyl chains ) and test inhibitory potency.
- Assay design : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays to quantify inhibition.
- Data interpretation : Correlate substituent electronic effects (e.g., fluorine electronegativity) with IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
